1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst can yield piperidine derivatives . Industrial production methods often involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-11-4-3-5-13(10-11)14-12-6-8-15(2)9-7-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
KAXPNNBZCDLPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2CCN(CC2)C |
Origin of Product |
United States |
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